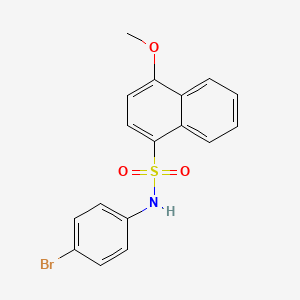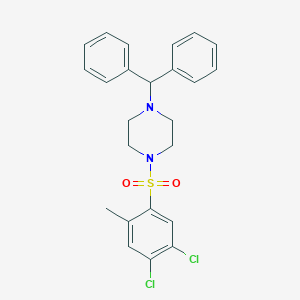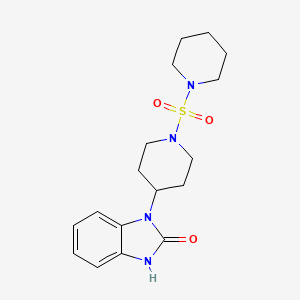
1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. In addition, this compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide exhibits various biochemical and physiological effects. For example, it has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. In addition, this compound has also been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide in lab experiments is its high potency and selectivity towards its target enzymes. This compound has also been shown to exhibit low toxicity in vitro and in vivo. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide. One of the potential areas of application is in the development of novel anticancer agents. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Therefore, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 4-thiophen-2-yl-1,3-thiazol-2-amine with acetyl chloride in the presence of a base, followed by the reaction with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. In addition, this compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-10(19)18-6-4-11(5-7-18)14(20)17-15-16-12(9-22-15)13-3-2-8-21-13/h2-3,8-9,11H,4-7H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAJZVBIMKOYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
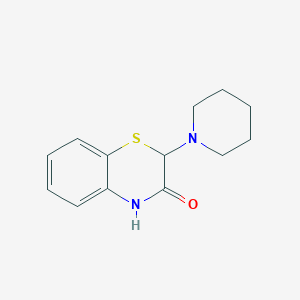
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
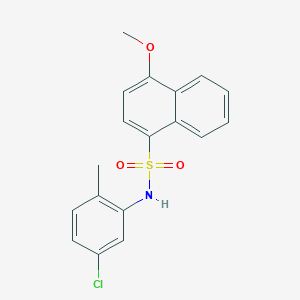
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
